[Arg14,Lys15]Nociceptin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLMZOQBGUKAT-VUXBHJHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H137N31O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1909.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Structure-Activity Relationship of [Arg14,Lys15]Nociceptin: A Potent NOP Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that exerts its biological effects through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor and the fourth member of the opioid receptor family. The N/OFQ-NOP system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward.[1][2] The native peptide, however, exhibits relatively low potency and metabolic instability, limiting its therapeutic potential. This has spurred the development of synthetic analogs with improved pharmacological profiles. Among the most significant of these is [Arg14,Lys15]Nociceptin, a super-potent and selective NOP receptor agonist. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid researchers and drug development professionals in the field.
Core Structure-Activity Relationship Insights
The substitution of the C-terminal amino acids Gly16 and Gln17 of N/OFQ with Arginine (Arg) at position 14 and Lysine (Lys) at position 15 results in a dramatic increase in agonist potency at the NOP receptor.[1][3] This modification, yielding this compound, enhances the peptide's affinity for the NOP receptor and leads to more robust and prolonged biological effects compared to the parent compound.[3][4]
Key findings from SAR studies reveal:
-
Enhanced Potency: this compound is approximately 30-fold more potent than N/OFQ in in vivo assays, such as those measuring locomotor activity and nociception.[3][4] In vitro, it demonstrates significantly higher potency in isolated tissue preparations, ranging from 5- to 17-fold greater than N/OFQ.[3]
-
High Selectivity: This analog displays high selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ).[4][5][6] This selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.
-
Increased Metabolic Stability: The Arg14,Lys15 substitution appears to confer a degree of resistance to enzymatic degradation, contributing to its longer-lasting effects in vivo. This is evidenced by the observation that peptidase inhibitors potentiate the effects of N/OFQ but not this compound.[3]
-
N-Terminal Importance for Agonism: The N-terminal phenylalanine (Phe1) is critical for agonist activity. Modification of this residue, as seen in the analog [Nphe1,Arg14,Lys15]Nociceptin-NH2 (UFP-101), converts the molecule into a potent and selective NOP receptor antagonist.[1][7] This highlights the pivotal role of the N-terminus in receptor activation.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound and related compounds at the NOP receptor and other opioid receptors.
| Compound | Receptor | Binding Affinity (IC50, nM) | Reference |
| This compound | NOP | 0.32 | [4][5][6] |
| μ | 280 | [4][5][6] | |
| δ | >10000 | [4][5][6] | |
| κ | 1500 | [4][5][6] | |
| UFP-101 ([Nphe1,Arg14,Lys15]Nociceptin-NH2) | NOP | pKi = 10.2 | [1][7] |
| μ, δ, κ | >3000-fold selectivity for NOP | [1][7] |
| Compound | Assay | Potency (EC50 / pEC50 / pA2) | Reference |
| This compound | NOP Agonism | EC50 = 1 nM | [4][6] |
| Mouse Vas Deferens | ~17-fold > N/OFQ | [3] | |
| Rat Vas Deferens | ~10-fold > N/OFQ | [3] | |
| Guinea Pig Ileum | ~5-fold > N/OFQ | [3] | |
| Mouse Colon | ~5-fold > N/OFQ | [3] | |
| UFP-101 ([Nphe1,Arg14,Lys15]Nociceptin-NH2) | NOP Antagonism (GTPγS) | pA2 = 9.1 | [1][7] |
| NOP Antagonism (cAMP) | pA2 = 7.1 | [1][7] | |
| NOP Antagonism (Isolated Tissues) | pA2 = 7.3 - 7.7 | [1][7] | |
| [(pF)Phe4,Arg14,Lys15]Nociceptin-NH2 (UFP-102) | NOP Agonism (Rat PAG) | EC50 = 11 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a ligand for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP receptor (CHO_hNOP_) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-N/OFQ) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the NOP receptor are prepared.
-
Assay Conditions: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (e.g., this compound).
-
Stimulation and Termination: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect). For antagonists, a Schild analysis is performed by measuring the rightward shift of the agonist dose-response curve in the presence of increasing antagonist concentrations to determine the pA2 value.[1]
Isolated Tissue Bioassays
These ex vivo assays assess the functional effects of compounds on smooth muscle contractility, which is modulated by NOP receptor activation.
-
Tissue Preparation: Tissues such as the mouse or rat vas deferens, or guinea pig ileum, are isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation and Recording: The tissues are electrically stimulated to induce contractions, which are measured using an isometric force transducer.
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (e.g., this compound) to the organ bath. The inhibitory effect on the electrically induced contractions is recorded.
-
Data Analysis: The potency of the agonist is expressed as the pEC50, which is the negative logarithm of the EC50. For antagonists, the pA2 value is determined by measuring the shift in the agonist's concentration-response curve in the presence of the antagonist.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NOP receptor and a typical experimental workflow for characterizing a novel NOP receptor ligand.
Caption: NOP receptor signaling pathway activated by this compound.
Caption: Experimental workflow for SAR studies of NOP receptor ligands.
Conclusion
The development of this compound represents a significant advancement in the field of NOP receptor pharmacology. Its high potency, selectivity, and enhanced metabolic stability make it an invaluable research tool for elucidating the physiological roles of the N/OFQ-NOP system. Furthermore, the SAR insights gleaned from this and related analogs, such as the critical role of the N-terminal residue in determining agonist versus antagonist activity, provide a solid foundation for the rational design of novel therapeutic agents targeting the NOP receptor for the management of pain and other neurological disorders. This technical guide serves as a comprehensive resource to support these ongoing research and development efforts.
References
- 1. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:236098-40-1 | Highly potent and selective NOP agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. [Arg14,Lys15] Nociceptin | CAS#:236098-40-1 | Chemsrc [chemsrc.com]
- 7. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative study of [(pF)Phe4,Arg14,Lys15]nociceptin/orphanin FQ-NH2 (UFP-102) at NOP receptors in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
[Arg14,Lys15]Nociceptin: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of [Arg14,Lys15]Nociceptin, a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This document details its binding affinity, selectivity profile against classical opioid receptors, and the experimental methodologies used for its characterization. Furthermore, it elucidates the primary signaling pathway associated with NOP receptor activation by this analog.
Binding Affinity and Selectivity Profile
This compound, a synthetic analog of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ), exhibits significantly enhanced potency at the NOP receptor (also known as ORL-1 or OP4) compared to the native peptide.[1] The substitution of glycine and alanine at positions 14 and 15 with arginine and lysine, respectively, contributes to this increased potency.[1][2] This analog demonstrates remarkable selectivity for the NOP receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ligand | Assay Type | Preparation | Affinity Metric | Value (nM) | Reference |
| NOP | This compound TFA | Competitive Binding | Recombinant Human NOP Receptors in HEK-293 cells | IC50 | 0.32 | [3] |
| NOP | [Nphe1,Arg14,Lys15]Nociceptin-NH2 (UFP-101) | Radioligand Displacement | Human Recombinant NOP Receptor in CHO cells | pKi | 10.2 (0.063 nM) | [2][4] |
| NOP | This compound | Functional Assay | Recombinant Human NOP Receptors | EC50 | 1 | [3] |
| Mu (μ) | This compound TFA | Competitive Binding | Not Specified | IC50 | 280 | [3] |
| Delta (δ) | This compound TFA | Competitive Binding | Not Specified | IC50 | >10000 | [3] |
| Kappa (κ) | This compound TFA | Competitive Binding | Not Specified | IC50 | 1500 | [3] |
Note: pKi value was converted to nM for comparison. UFP-101 is an antagonist analog but its binding affinity reflects the interaction of the Arg14,Lys15 modification.
The data clearly illustrates the high affinity of this compound for the NOP receptor, with IC50 and EC50 values in the low nanomolar to sub-nanomolar range.[3] In contrast, its affinity for the classical opioid receptors is significantly lower, with IC50 values in the hundreds to thousands of nanomolar range, underscoring its high selectivity.[3] This selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
Experimental Protocols
The characterization of this compound's binding and functional properties relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP receptor (CHO-hNOP).[2]
-
Radioligand: [3H]-Nociceptin.[2]
-
Unlabeled this compound (competitor ligand).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
CHO-hNOP cell membranes are prepared and protein concentration is determined.
-
A constant concentration of [3H]-Nociceptin is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the NOP receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled N/OFQ.
-
The reaction mixtures are incubated to allow for binding equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins via the NOP receptor.
Materials:
-
CHO-hNOP cell membranes.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Peptidase inhibitors (e.g., amastatin, bestatin, captopril, phosphoramidon).[2]
Procedure:
-
Freshly prepared CHO-hNOP membranes (20 μg) are incubated in the assay buffer.[2]
-
The incubation mixture contains GDP (100 μM), peptidase inhibitors (10 μM), and [35S]GTPγS (~150 pM).[2]
-
Increasing concentrations of this compound are added to stimulate G protein activation.
-
Basal G protein activity is measured in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[2]
-
The reaction is incubated for 1 hour at 30°C.[2]
-
The reaction is terminated by rapid filtration through Whatman GF/B filters.[2]
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data are analyzed to generate a dose-response curve and determine the EC50 and maximal stimulation (Emax).
Signaling Pathway
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and shares high sequence homology with classical opioid receptors.[5] Upon binding of an agonist like this compound, the NOP receptor primarily couples to inhibitory G proteins of the Gi/o family.[5]
This activation initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of ion channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).
-
Activation of mitogen-activated protein kinase (MAPK) pathways: Including the p38 and JNK pathways.[6]
The net effect of this signaling is a reduction in neuronal excitability.
Conclusion
This compound stands out as a highly potent and selective agonist for the NOP receptor. Its well-defined binding characteristics and the robust experimental methodologies for its study make it an invaluable tool for investigating the physiological and pathophysiological roles of the NOP receptor system. The high selectivity of this compound is particularly advantageous for dissecting the specific contributions of NOP receptor activation in complex biological systems, paving the way for the development of novel therapeutics targeting this system for a variety of disorders, including pain, anxiety, and substance abuse.
References
- 1. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
[Arg14,Lys15]Nociceptin: A Potent NOP Receptor Agonist for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [Arg14,Lys15]Nociceptin, a potent and selective synthetic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1). This document details its pharmacological properties, including binding affinity and functional potency, and outlines the key signaling pathways it modulates. Furthermore, this guide offers detailed protocols for essential in vitro and in vivo experimental procedures to facilitate further research and drug development efforts targeting the NOP receptor system.
Introduction
The NOP receptor is a G protein-coupled receptor (GPCR) that, along with its endogenous ligand nociceptin/orphanin FQ (N/OFQ), constitutes a distinct branch of the opioid system.[1][2] While structurally related to classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. The NOP system is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and reward.
This compound is a synthetic analog of N/OFQ, engineered for enhanced potency and stability.[3][4] It has been demonstrated to be a highly potent and selective agonist at the NOP receptor, making it an invaluable tool for elucidating the receptor's function and for the development of novel therapeutics.[3] This guide serves as a technical resource for researchers working with this powerful pharmacological agent.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high potency at the NOP receptor and significant selectivity over classical opioid receptors.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value (nM) | Reference(s) |
| EC50 | NOP | 1 | [3] |
| IC50 | NOP | 0.32 | [3] |
| μ-opioid | 280 | [3] | |
| δ-opioid | >10000 | [3] | |
| κ-opioid | 1500 | [3] |
Table 2: Comparative In Vivo Potency
| Compound | Relative Potency vs. Nociceptin | In Vivo Effect | Reference(s) |
| This compound | ~30-fold more potent | Pronociceptive (i.c.v.), Inhibition of locomotor activity | [3][4][5] |
NOP Receptor Signaling Pathways
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). This leads to the modulation of downstream effectors, ultimately altering neuronal excitability and neurotransmitter release.
Caption: NOP Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Purification of this compound
This compound is a peptide that can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using high-performance liquid chromatography (HPLC).[6][7]
4.1.1. Solid-Phase Peptide Synthesis (SPPS)
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminally amidated peptide).
-
Amino Acid Coupling Cycles:
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.
-
Coupling: Add the next Fmoc-protected amino acid in the sequence, along with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like HOBt (Hydroxybenzotriazole), in DMF. Allow the reaction to proceed for a specified time (e.g., 1-2 hours).
-
Washing: Wash the resin again to remove unreacted amino acids and coupling reagents.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Drying: Dry the crude peptide under vacuum.
4.1.2. HPLC Purification
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[8][9][10]
Protocol:
-
Column: Use a C18 column suitable for peptide purification.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a constant flow rate.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
In Vitro Assays
4.2.1. NOP Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the NOP receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of this compound in a suitable binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
4.2.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the NOP receptor.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Use cell membranes from NOP receptor-expressing cells.
-
Incubation: Incubate the membranes with varying concentrations of this compound, a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
-
Reaction Time: Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy).
4.2.3. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation.
Protocol:
-
Cell Culture: Plate NOP receptor-expressing cells in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by stimulation of adenylyl cyclase with forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Assays
4.3.1. Intracerebroventricular (i.c.v.) Injection in Mice
This procedure allows for the direct administration of this compound into the brain.
Protocol:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Injection Site: Determine the coordinates for injection into the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
Craniotomy: Drill a small hole at the determined coordinates.
-
Injection: Slowly inject the desired volume of this compound solution into the ventricle using a microsyringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
4.3.2. Tail-Withdrawal Assay
This assay assesses the nociceptive or antinociceptive effects of the compound.
Protocol:
-
Habituation: Habituate the mouse to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal part of the tail in a warm water bath (e.g., 52°C) and recording the time taken for the mouse to withdraw its tail.
-
Compound Administration: Administer this compound (e.g., via i.c.v. injection).
-
Post-treatment Measurement: At specified time points after administration, re-measure the tail-withdrawal latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline to determine the effect of the compound on nociception.
4.3.3. Locomotor Activity Assay
This assay measures the effect of the compound on spontaneous motor activity.
Protocol:
-
Apparatus: Use an open-field arena equipped with infrared beams to automatically track movement.
-
Habituation: Place the mouse in the arena for a habituation period.
-
Compound Administration: Administer this compound.
-
Recording: Immediately after administration, place the mouse back in the arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period.
-
Data Analysis: Analyze the recorded data to determine the effect of the compound on locomotor activity compared to a vehicle control group.
Conclusion
This compound is a highly potent and selective NOP receptor agonist that serves as a critical tool for investigating the physiological and pathophysiological roles of the NOP system. This technical guide provides essential data and detailed experimental protocols to support researchers in utilizing this compound for their studies. The information presented herein is intended to facilitate the design and execution of experiments aimed at further understanding NOP receptor pharmacology and its therapeutic potential.
References
- 1. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-activity study of nociceptin-(1-13)-peptide amide. Synthesis of analogues substituted in positions 0, 1, 3, 4 and 10 [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. agilent.com [agilent.com]
- 8. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Administration of [Arg14,Lys15]Nociceptin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of [Arg14,Lys15]Nociceptin, a potent and long-acting agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), in mice. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analog of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ). It exhibits high potency and selectivity for the NOP receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain modulation, locomotor activity, and gastrointestinal function.[1][2] In vivo studies in mice have demonstrated that intracerebroventricular administration of this compound produces more potent and longer-lasting effects compared to the native N/OFQ peptide.[1][3] Specifically, it has been shown to induce pronociceptive effects in the tail-withdrawal assay and to inhibit spontaneous locomotor activity.[3] These characteristics make this compound a valuable pharmacological tool for investigating the in vivo functions of the N/OFQ-NOP receptor system.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of intracerebroventricular administration of this compound in mice.
Table 1: In Vivo Potency and Effects of this compound in Mice
| Assay | Effect | Potency vs. N/OFQ | Duration of Effect | Reference |
| Tail-Withdrawal | Pronociceptive | ~30-fold more potent | Longer lasting | [3] |
| Locomotor Activity | Inhibition | ~30-fold more potent | Longer lasting | [3] |
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Receptor | IC50 (nM) | Selectivity vs. NOP | Reference |
| NOP (ORL1; OP4) | 0.32 | - | [4] |
| μ-opioid | 280 | ~875-fold | [4] |
| δ-opioid | >10000 | >31,250-fold | [4] |
| κ-opioid | 1500 | ~4688-fold | [4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol describes the surgical procedure for administering this compound directly into the cerebral ventricles of mice. This can be achieved using a stereotaxic apparatus for precise cannula implantation or via a free-hand method for acute injections.
Materials:
-
This compound
-
Sterile isotonic saline (vehicle)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Stereotaxic instrument or a restraining device for free-hand injection
-
Hamilton syringe (5 µL or 10 µL) with a 27-gauge needle
-
Surgical tools (scalpel, drill, dental cement, sutures)
-
Antiseptic solution (e.g., iodine and alcohol)
-
Eye lubricant
-
Heating pad
Procedure (Stereotaxic Method):
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is reached (confirmed by absence of pedal reflex), apply eye lubricant to prevent corneal drying and place the mouse in the stereotaxic instrument.[5]
-
Surgical Site Preparation: Shave the fur from the scalp and clean the area with antiseptic wipes. Make a midline incision to expose the skull.
-
Cannula Implantation: Using a dental drill, carefully drill a small hole in the skull over the target lateral ventricle. The stereotaxic coordinates for the lateral ventricle in mice are typically: AP -0.5 mm, ML ±1.0 mm from bregma, and DV -2.0 to -2.5 mm from the skull surface.[5]
-
Injection: Lower the injection needle attached to the Hamilton syringe to the predetermined depth. Slowly infuse the desired volume of this compound solution (typically 1-5 µL) over 1-2 minutes to minimize backflow.[5][6] Leave the needle in place for an additional 1-2 minutes before slowly retracting it.[5][6]
-
Closure and Recovery: Seal the burr hole with bone wax or dental cement. Suture the scalp incision. Place the mouse on a heating pad to maintain body temperature during recovery.[7] Monitor the animal until it is fully awake.
Procedure (Free-hand Method):
-
Animal Preparation: Anesthetize the mouse with isoflurane.[6] Apply eye lubricant and place the mouse on a work surface with its head secured.
-
Injection Site Identification: Locate the bregma. The injection site is approximately 1 mm lateral and 0.5 mm caudal to bregma.
-
Injection: Puncture the skull at the injection site with a sterile 27-gauge needle. Insert the injection needle to a depth of 3-4 mm and slowly inject the solution.[6]
-
Post-injection: Hold the needle in place for one minute before withdrawal to prevent backflow.[6] Monitor the mouse during recovery.
Protocol 2: Tail-Withdrawal Assay
This assay is used to assess nociceptive responses.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Mice treated with this compound or vehicle via ICV injection
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Focus the radiant heat source on the distal portion of the tail.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
A decrease in tail-withdrawal latency is indicative of a pronociceptive effect.[3]
Protocol 3: Locomotor Activity Assay
This assay measures spontaneous movement in a novel environment.
Materials:
-
Open-field arena or activity cages equipped with photobeam sensors
-
Mice treated with this compound or vehicle via ICV injection
Procedure:
-
Place the mouse in the center of the open-field arena or activity cage.
-
Allow the mouse to explore the environment for a set period (e.g., 30 minutes).
-
Record locomotor activity, typically measured as the number of photobeam breaks or total distance traveled.
-
A decrease in locomotor activity indicates an inhibitory effect of the compound.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for studying the effects of this compound.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracerebroventricular injection [bio-protocol.org]
- 6. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
Application Notes and Protocols for Behavioral Assays with [Arg14,Lys15]Nociceptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Arg14,Lys15]Nociceptin is a potent and selective synthetic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily.[1] This analog exhibits significantly higher potency and a longer duration of action compared to the endogenous ligand, N/OFQ.[1][2][3] The NOP receptor system is widely distributed throughout the central nervous system and is implicated in a variety of physiological and pathological processes, including pain perception, anxiety, depression, learning, and memory.[4][5][6] Consequently, this compound serves as a critical pharmacological tool for investigating the functional roles of the NOP receptor system and for the preclinical evaluation of novel therapeutics targeting this system.
These application notes provide detailed protocols for a range of behavioral assays in rodents to characterize the pharmacological effects of this compound. The included methodologies, data presentation tables, and workflow diagrams are intended to facilitate the design and execution of robust and reproducible behavioral experiments.
Mechanism of Action and Signaling Pathway
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Additionally, NOP receptor activation modulates ion channel activity, leading to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[4][8] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.[4] The NOP receptor can also activate other signaling pathways, including mitogen-activated protein kinase (MAPK) cascades.[4][9]
References
- 1. jove.com [jove.com]
- 2. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. jove.com [jove.com]
- 5. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular injection [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for [Arg14,Lys15]Nociceptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of [Arg14,Lys15]Nociceptin to the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2] This peptide is a potent and selective agonist for the NOP receptor.[3][4][5] The following protocols are designed for researchers in pharmacology and drug development to assess the interaction of this and similar compounds with the NOP receptor.
Introduction to this compound and the NOP Receptor
The NOP receptor is the fourth member of the opioid receptor family and is involved in a wide range of physiological and pathological processes, including pain perception, anxiety, and depression.[6][7] Its endogenous ligand is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[2] this compound is a synthetic analog of N/OFQ that exhibits high potency and selectivity for the NOP receptor, making it a valuable tool for studying the function of this receptor system.[3][4][8] In in-vivo experiments, this compound has been shown to mimic the effects of N/OFQ, such as influencing pain perception and locomotor activity.[3][4]
Quantitative Data Summary
The binding affinities and functional potencies of this compound and related compounds at the NOP receptor are summarized in the table below. This data is essential for comparing the potency and selectivity of novel ligands.
| Compound | Assay Type | Receptor | pKi | Ki (nM) | pEC50 | EC50 (nM) | pA2 | Reference |
| This compound | Agonist | NOP | - | - | - | 1 | - | [3][5] |
| This compound | Competition Binding vs. [3H]-N/OFQ | NOP | - | 0.32 (IC50) | - | - | - | [3] |
| μ-opioid | - | 280 (IC50) | - | - | - | [3] | ||
| δ-opioid | - | >10000 (IC50) | - | - | - | [3] | ||
| κ-opioid | - | 1500 (IC50) | - | - | - | [3] | ||
| UFP-101 ([Nphe1,Arg14,Lys15]Nociceptin-NH2) | Competition Binding vs. [3H]-N/OFQ | human NOP | 10.24 | 0.057 | - | - | - | [7][8] |
| GTPγS Binding | human NOP | - | - | - | - | 9.1 | [7][8] | |
| cAMP Accumulation | human NOP | - | - | - | - | 7.1 | [7][8] | |
| Nociceptin/Orphanin FQ (N/OFQ) | Competition Binding vs. [3H]-N/OFQ | human NOP | 10.52 | 0.03 | - | - | - | [8] |
| GTPγS Binding | human NOP | - | - | 8.73 | 1.86 | - | [8] |
Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: NOP receptor signaling pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the NOP receptor. This protocol is adapted from established procedures for NOP receptor binding assays.[8][9]
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[8][9]
-
Radioligand: [3H]-Nociceptin/Orphanin FQ ([3H]-N/OFQ) or [3H]UFP-101.
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled N/OFQ at a high concentration (e.g., 1 µM).[8]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO4 and 0.5% Bovine Serum Albumin (BSA).[8]
-
Peptidase Inhibitors: A cocktail of inhibitors such as captopril, amastatin, bestatin, and phosphoramidon (each at 10 µM) to prevent peptide degradation.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B). The filters should be pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[8]
-
Scintillation Cocktail and Counter.
Experimental Workflow
References
- 1. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and ex vivo effects of a selective nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonist, CompB, on specific binding of [3H]N/OFQ and [35S]GTPγS in rat brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing [Arg14,Lys15]Nociceptin for the Study of G-protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Arg14,Lys15]Nociceptin is a potent and selective synthetic analog of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ). It serves as a powerful tool for investigating the pharmacology and signaling of the Nociceptin receptor (NOP), a member of the opioid receptor family of G-protein coupled receptors (GPCRs). The NOP receptor system is implicated in a wide array of physiological processes, including pain perception, mood, anxiety, and learning and memory, making it a compelling target for therapeutic intervention.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound to characterize the NOP receptor and its signaling pathways.
Key Features of this compound
This compound distinguishes itself from the native N/OFQ peptide with several key advantages for research applications:
-
High Potency: It is approximately 30-fold more potent than N/OFQ in in-vivo studies and demonstrates significantly higher potency in various in-vitro assays.[3][4][5]
-
High Selectivity: It exhibits high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[3]
-
Full Agonist Activity: It acts as a full agonist at the NOP receptor, mimicking the effects of the endogenous ligand.[4][5]
-
Longer Duration of Action: In vivo studies have shown that the effects of this compound are longer lasting compared to N/OFQ.[4][5]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, facilitating comparison across different experimental conditions.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| NOP (human) | This compound | 0.06 (pKi 10.2) | CHO | [4][6] |
| μ-opioid | This compound | 280 | - | [3] |
| δ-opioid | This compound | >10000 | - | [3] |
| κ-opioid | This compound | 1500 | - | [3] |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value | Cell Line/Tissue | Reference |
| GTPγS Binding | pA2 (as antagonist to N/OFQ) | 9.1 | CHOhNOP membranes | [6] |
| cAMP Accumulation | pA2 (as antagonist to N/OFQ) | 7.1 | CHOhNOP cells | [6] |
| Isolated Tissue (Mouse Vas Deferens) | Relative Potency vs. N/OFQ | 17-fold higher | Mouse Vas Deferens | [5] |
| Isolated Tissue (Rat Vas Deferens) | Relative Potency vs. N/OFQ | 10-fold higher | Rat Vas Deferens | [5] |
| Isolated Tissue (Guinea Pig Ileum) | Relative Potency vs. N/OFQ | 5-fold higher | Guinea Pig Ileum | [5] |
| In vivo Locomotor Activity | Relative Potency vs. N/OFQ | ~30-fold higher | Mouse | [5] |
| In vivo Tail-withdrawal Assay | Relative Potency vs. N/OFQ | ~30-fold higher | Mouse | [5] |
Signaling Pathways
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can lead to the modulation of ion channels and the activation of other signaling pathways, such as the phospholipase C (PLC) pathway.[1] The receptor also undergoes desensitization and internalization, processes mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Arg14,Lys15]Nociceptin solubility issues in aqueous buffers
Welcome to the technical support center for [Arg14,Lys15]Nociceptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this potent NOP receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Nociceptin/Orphanin FQ (N/OFQ). It is a highly potent and selective agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The substitution of the 14th and 15th amino acids with arginine and lysine, respectively, results in a significant increase in potency and duration of action compared to the endogenous ligand.[1] It is active in both in vitro and in vivo models.[1][4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
This compound is a basic peptide due to its high content of arginine and lysine residues. While it is reported to be soluble in water up to 1 mg/mL, solubility issues can sometimes arise in certain buffers. If you encounter difficulties, please refer to our detailed troubleshooting guide below.
Q3: Is this compound prone to aggregation?
While specific aggregation studies for this compound are not widely published, peptides, in general, can be susceptible to aggregation. To minimize this risk, it is recommended to follow the reconstitution protocol carefully, avoid vigorous shaking, and use freshly prepared solutions. If aggregation is suspected, sonication may help to break up aggregates.
Q4: How should I store the lyophilized powder and reconstituted solutions of this compound?
For long-term storage, the lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For a related peptide, a 1 mM stock solution in a physiological buffer was found to be stable when stored at -20°C.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to address common solubility challenges with this compound in aqueous buffers.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution in Water or Neutral Buffer (e.g., PBS) | The peptide may require a slightly acidic environment for optimal solubility. | 1. Ensure the peptide has been properly vortexed. 2. If particles persist, try brief sonication (10-20 seconds). 3. If still unsuccessful, add a small volume of 10% acetic acid to the solution and vortex.[5] |
| Precipitation After Dilution | The buffer composition or pH may not be optimal for the final concentration. | 1. Try a different buffer system. 2. Ensure the final pH of the solution is compatible with the peptide's solubility. For basic peptides, a neutral to slightly acidic pH is generally preferred.[6] 3. Consider preparing a more concentrated stock in a solubilizing agent (e.g., water with a small amount of acetic acid) and then diluting it into the final buffer. |
| Cloudy or Opalescent Solution | This may indicate the formation of fine aggregates. | 1. Briefly sonicate the solution. 2. Warm the solution gently (to no more than 40°C) and vortex. 3. Filter the solution through a 0.22 µm filter to remove any insoluble material. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol provides a general guideline for the reconstitution of this compound for use in in vitro and in vivo experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable physiological buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.0-7.4)[7]
-
Low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Allow the vial and the chosen solvent to equilibrate to room temperature.
-
Add the appropriate volume of sterile water or physiological buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex the vial to mix. Avoid vigorous shaking to prevent aggregation.
-
If the peptide does not fully dissolve, sonicate the vial for 10-20 seconds.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into low-protein binding tubes and store at -20°C or -80°C.
Experimental Workflow for Peptide Reconstitution
Caption: Workflow for reconstituting lyophilized this compound.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate ion channel activity, typically inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a hyperpolarization of the cell membrane and a reduction in neuronal excitability. Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Caption: Simplified signaling pathway of the NOP receptor upon activation.
References
- 1. mdpi.com [mdpi.com]
- 2. afm.fe.it [afm.fe.it]
- 3. Hoechst 34580 | CAS:23555-00-2 | Blue fluorescent dyes | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Structure-activity studies on nociceptin analogues: ORL1 receptor binding and biological activity of cyclic disulfide-containing analogues of nociceptin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
troubleshooting off-target effects of NOP receptor agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nociceptin/Orphanin FQ (NOP) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: My NOP receptor agonist is showing unexpected effects in vivo, such as respiratory depression or significant motor impairment. How can I determine if these are off-target effects?
A1: Unforeseen in vivo effects can often be attributed to a lack of ligand selectivity or engagement with unintended signaling pathways. To troubleshoot this, a systematic approach involving both in vitro and in vivo studies is recommended.
-
Step 1: Assess Receptor Selectivity. The primary off-targets for many NOP agonists are the classical opioid receptors (mu, delta, and kappa). A comprehensive receptor binding or functional assay panel is crucial.
-
Step 2: In Vivo Antagonist Challenge. Use selective antagonists for suspected off-target receptors in your in vivo model. For example, co-administration of a mu-opioid receptor (MOP) antagonist like naloxone can help determine if the observed respiratory depression is MOP-mediated.[1]
-
Step 3: Test in Knockout Animals. If available, utilizing knockout mice lacking the NOP receptor (NOP-/-) or other suspected off-target receptors can definitively identify the receptor responsible for the observed effect.[2]
-
Step 4: Evaluate Biased Agonism. Consider that even on-target NOP receptor activation can lead to different physiological outcomes depending on the downstream signaling pathway engaged (G protein vs. β-arrestin). Characterizing the signaling bias of your agonist can provide insights into the mechanism behind the observed effects.[2][3]
Q2: I am observing a weaker than expected analgesic effect with my NOP agonist in my animal model. What could be the cause?
A2: A suboptimal analgesic response can stem from several factors, ranging from the experimental model to the intrinsic properties of the agonist.
-
Route of Administration and Dose: The effects of NOP agonists can be highly dependent on the route of administration (e.g., intrathecal vs. systemic) and the dose used.[1][4] A thorough dose-response study is essential.
-
Animal Species and Pain Model: The NOP receptor system can function differently across species. For instance, supraspinal administration of N/OFQ can produce hyperalgesia in rodents but analgesia in non-human primates.[1] The type of pain model (e.g., acute, inflammatory, neuropathic) will also influence the efficacy of the agonist.
-
Pharmacokinetics: Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can limit the efficacy of systemically administered agonists. Pharmacokinetic profiling of your compound is recommended.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and downregulation, diminishing the response over time.[4]
Q3: How can I differentiate between G protein-mediated and β-arrestin-mediated signaling of my NOP agonist?
A3: Distinguishing between these two key signaling pathways is fundamental to understanding the functional selectivity of your agonist. A combination of in vitro assays is typically employed.
-
G Protein Signaling Assays:
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
cAMP Inhibition Assay: NOP receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
-
-
β-Arrestin Recruitment Assays:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay measures the proximity between a luminescent donor (e.g., Renilla luciferase) fused to the NOP receptor and a fluorescent acceptor (e.g., YFP) fused to β-arrestin. Recruitment of β-arrestin to the activated receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable signal.[3][5]
-
Enzyme-Fragment Complementation (EFC): Similar to BRET, this technology uses two inactive enzyme fragments, one fused to the receptor and the other to β-arrestin. Upon recruitment, the fragments combine to form an active enzyme that generates a chemiluminescent signal.
-
By comparing the potency and efficacy of your agonist in both types of assays, you can determine its bias towards either G protein or β-arrestin signaling pathways.
Data Presentation
Table 1: Selectivity Profile of Common NOP Receptor Agonists
| Agonist | NOP Receptor Affinity (Ki, nM) | Mu Opioid Receptor Affinity (Ki, nM) | Kappa Opioid Receptor Affinity (Ki, nM) | Delta Opioid Receptor Affinity (Ki, nM) | Selectivity (Fold vs. MOP) |
| N/OFQ | ~0.1 | >1000 | >1000 | >1000 | >10,000 |
| Ro 64-6198 | ~0.3 | >300 | >1000 | >1000 | >1,000 |
| SCH 221510 | ~0.5 | >500 | >1000 | >1000 | >1,000 |
| AT-121 | ~1.0 | ~20 | >1000 | >1000 | ~20 (Mixed Agonist) |
| Cebranopadol | ~0.2 | ~0.5 | ~10 | ~20 | ~2.5 (Mixed Agonist) |
Note: Affinity values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[1][6]
Table 2: In Vitro Potency of NOP Agonists in Functional Assays
| Agonist | G Protein Activation (EC50, nM) ([³⁵S]GTPγS) | β-Arrestin 2 Recruitment (EC50, nM) (BRET) | Bias Factor (vs. N/OFQ) |
| N/OFQ | ~5 | ~50 | Unbiased (Reference) |
| Ro 65-6570 | ~10 | ~200 | G protein biased |
| AT-403 | ~8 | ~70 | Unbiased |
| MCOPPB | ~2 | ~150 | G protein biased |
Note: EC50 values and bias are relative and can vary between cell lines and assay systems. Data compiled from multiple sources.[2][7]
Experimental Protocols & Workflows
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
Objective: To measure the ability of a NOP agonist to stimulate G protein activation.
Materials:
-
Cell membranes expressing the NOP receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test agonist at various concentrations.
-
Scintillation vials and fluid.
-
Glass fiber filters.
Methodology:
-
Incubate cell membranes (10-20 µg protein) with the desired concentration of the NOP agonist in the assay buffer.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
Workflow for Troubleshooting Off-Target Effects
Caption: Troubleshooting workflow for identifying off-target effects.
Signaling Pathways
Canonical NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist leads primarily to the activation of inhibitory G proteins (Gi/o). This initiates a signaling cascade with several key downstream effects.
Caption: NOP receptor G protein-mediated signaling cascade.
NOP Receptor Desensitization and Biased Signaling
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the NOP receptor, leading to the recruitment of β-arrestin. This uncouples the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling. Biased agonists may preferentially activate one pathway over the other.
Caption: Logical diagram of biased agonism at the NOP receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Arg14,Lys15]Nociceptin for Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [Arg14,Lys15]Nociceptin in functional assays. The information is tailored for scientists in drug development and related fields to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used in functional assays?
This compound is a potent and selective synthetic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), which is also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It is significantly more potent than the endogenous ligand, N/OFQ, with studies showing it to be 5 to 30 times more potent in various assays.[1][3] Its high potency and selectivity make it a valuable tool for studying the NOP receptor system in various functional assays, such as those measuring G-protein coupling, adenylyl cyclase inhibition, and ion channel modulation.
Q2: I am not observing any response after applying this compound in my assay. What are the possible causes and solutions?
There are several potential reasons for a lack of response. Consider the following troubleshooting steps:
-
Concentration Range: Ensure you are using a sufficient concentration range. This compound is highly potent, with an EC50 reported to be around 1 nM.[2][4] A typical concentration-response curve might range from 1 pM to 1 µM.
-
Peptide Integrity: Peptides can degrade over time. Ensure your stock solution is fresh and has been stored correctly, typically lyophilized at -20°C or in a suitable buffer at -80°C. Avoid repeated freeze-thaw cycles.
-
Cellular System: Confirm that your cell line or tissue preparation expresses functional NOP receptors. The lack of endogenous or recombinantly expressed receptors will result in no response.
-
Assay-Specific Issues:
-
cAMP Assays: If you are measuring the inhibition of forskolin-stimulated cAMP accumulation, ensure your forskolin concentration is optimal for stimulating a robust signal.
-
Calcium Mobilization Assays: NOP receptor activation is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase. Direct coupling to Gq proteins, which mediate calcium mobilization, may be cell-type dependent or require the use of chimeric G-proteins (e.g., Gαqi5).[5]
-
GTPγS Binding Assays: Ensure the quality of your membranes and the specific activity of the radiolabeled GTPγS.
-
Q3: The potency of this compound in my assay is lower than expected. What could be the reason?
-
Peptidase Degradation: Although this compound shows greater stability than N/OFQ, enzymatic degradation can still occur, especially in tissue preparations.[1] Consider including a cocktail of peptidase inhibitors in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization and internalization. Optimize your incubation times to capture the maximal response before significant desensitization occurs.
-
Assay Buffer Composition: The presence of certain ions or other components in your buffer could potentially interfere with ligand binding or receptor activation. Use a well-defined and validated assay buffer.
Quantitative Data Summary
The following tables summarize the potency and binding affinity of this compound from various studies.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line/Tissue | Potency (EC50/pEC50) | Reference |
| NOP Receptor Agonist | - | EC50 = 1 nM | [2][4] |
| GTPγS Binding | Recombinant Human NOP Receptors | 17-fold more potent than N/OFQ | [3][6] |
| Isolated Tissue (Mouse Vas Deferens) | Native NOP Receptors | 17-fold more potent than N/OFQ | [1] |
| Isolated Tissue (Rat Vas Deferens) | Native NOP Receptors | 10-fold more potent than N/OFQ | [1] |
| Isolated Tissue (Guinea Pig Ileum) | Native NOP Receptors | ~5-fold more potent than N/OFQ | [1] |
| G-protein coupled inwardly rectifying K+ channels | Rat Periaqueductal Gray Slices | EC50 = 11+/-2 nM | [7] |
Table 2: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (IC50/pKi) | Selectivity vs. Opioid Receptors | Reference |
| NOP (ORL1) | IC50 = 0.32 nM | - | [2] |
| µ (mu) | IC50 = 280 nM | >875-fold | [2] |
| δ (delta) | IC50 > 10000 nM | >31250-fold | [2] |
| κ (kappa) | IC50 = 1500 nM | >4687-fold | [2] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This protocol outlines a general procedure for determining the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor.
Materials:
-
Cells expressing NOP receptors (e.g., CHO-hNOP)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (typically optimized for your cell line and detection method).
-
-
Assay Plate Preparation:
-
Add the desired volume of cell suspension to each well of a 96- or 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the appropriate wells. Include a vehicle control.
-
-
Stimulation:
-
Add a pre-determined concentration of forskolin to all wells except the basal control. The final forskolin concentration should elicit a submaximal but robust cAMP response.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). This incubation time may need to be optimized.
-
-
Detection:
-
Lyse the cells (if required by the kit) and follow the manufacturer's instructions for the cAMP detection kit to measure cAMP levels.
-
-
Data Analysis:
-
Plot the concentration-response curve for this compound and calculate the EC50 value.
-
Visualizations
NOP Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the NOP receptor.
Experimental Workflow for a cAMP Assay
Caption: A typical experimental workflow for a cAMP functional assay.
Troubleshooting Logic for No Response
Caption: A decision tree for troubleshooting a lack of experimental response.
References
- 1. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:236098-40-1 | Highly potent and selective NOP agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Quantitative study of [(pF)Phe4,Arg14,Lys15]nociceptin/orphanin FQ-NH2 (UFP-102) at NOP receptors in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling recommendations for [Arg14,Lys15]Nociceptin
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of [Arg14,Lys15]Nociceptin.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound peptide?
For long-term stability, the lyophilized peptide should be stored at -20°C and kept desiccated. It is also recommended to store the product in a sealed, cool, and dry condition.[1]
2. What is the recommended procedure for reconstituting the peptide?
This compound can be reconstituted in sterile water to a concentration of 1 mg/mL.[1][2] To aid dissolution, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period are recommended.[1][2]
3. How should I store the reconstituted peptide solution?
Stock solutions of this compound can be stored at -20°C for several months.[1] For longer-term storage of up to one year, it is recommended to store the solution at -80°C.[2] It is advisable to prepare and use the solution on the same day; however, if prepared in advance, ensure the stock solution is sealed and stored at or below -20°C.[3]
4. What is the stability of the peptide?
The lyophilized powder is stable for up to three years when stored at -20°C, protected from moisture.[2] In solvent, it is stable for up to one year when stored at -80°C.[2] The product is typically shipped at room temperature or with blue ice, as short-term exposure to different temperatures is unlikely to affect its quality.[1][4] Upon receipt, always follow the long-term storage recommendations on the product datasheet.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty dissolving the peptide | The peptide may not be fully soluble at the desired concentration or in the chosen solvent. | Warm the solution gently to 37°C and use an ultrasonic bath to aid dissolution.[1] If problems persist, consider reconstituting at a lower concentration. |
| Inconsistent or unexpected experimental results | 1. Improper storage leading to peptide degradation. 2. Incorrect dosage or administration. 3. Cellular degradation of the peptide. | 1. Ensure the peptide has been stored according to the recommended conditions (-20°C or -80°C for solutions). 2. Verify calculations for dosing and ensure proper experimental technique. 3. While this compound is more potent and longer-lasting than native nociceptin, consider the potential for enzymatic degradation in your experimental system.[5][6] |
| Low potency observed in vitro | The peptide may be binding to plasticware. | To minimize non-specific binding, use low-protein-binding microplates and pipette tips. |
Experimental Protocols
In Vitro: NOP Receptor Activation Assay in CHO cells
This protocol describes a method to assess the agonist activity of this compound on the NOP receptor expressed in Chinese Hamster Ovary (CHO) cells by measuring GTPγS binding.
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
This compound
-
Nociceptin/Orphanin FQ (N/OFQ) as a positive control
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid and counter
Procedure:
-
Prepare CHO-hNOP cell membranes from cultured cells.
-
In a 96-well plate, add increasing concentrations of this compound or N/OFQ.
-
Add the CHO-hNOP cell membranes (20-40 µg of protein) to each well.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 value for this compound. This compound is a highly potent NOP receptor agonist with an EC50 of 1 nM.[4][7]
In Vivo: Mouse Tail-Withdrawal Assay
This protocol is for evaluating the pronociceptive effects of this compound when administered intracerebroventricularly (i.c.v.) in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Sterile saline solution
-
Tail-withdrawal apparatus (water bath at 52°C)
-
Microsyringes for i.c.v. injection
Procedure:
-
Acclimatize mice to the experimental room for at least 2 days with food and water ad libitum.[5]
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer a 2 µl i.c.v. injection of the peptide solution or saline (vehicle control) into the left lateral ventricle of the mouse.[5]
-
At various time points post-injection (e.g., 5, 15, 30, 60 minutes), measure the tail-withdrawal latency.
-
Immerse the distal third of the mouse's tail in the 52°C water bath and record the time taken to withdraw the tail. A cut-off time of 15 seconds is typically used to prevent tissue damage.
-
A significant reduction in tail-withdrawal latency compared to the saline-treated group indicates a pronociceptive effect. This compound has been shown to produce pronociceptive effects in this assay.[4][6]
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Assay Type | Value |
| NOP | EC50 | 1 nM[4][7] |
| NOP | IC50 | 0.32 nM[4][7] |
| µ-opioid | IC50 | 280 nM[4][7] |
| δ-opioid | IC50 | >10000 nM[4][7] |
| κ-opioid | IC50 | 1500 nM[4][7] |
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:236098-40-1 | Highly potent and selective NOP agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound TFA Datasheet DC Chemicals [dcchemicals.com]
preventing peptide degradation in [Arg14,Lys15]Nociceptin experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of the nociceptin analog, [Arg14,Lys15]Nociceptin, during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound more stable than native nociceptin/orphanin FQ (N/OFQ)?
A1: Yes, evidence strongly suggests that the [Arg14,Lys15] substitution enhances the metabolic stability of the peptide compared to the native N/OFQ. In vitro studies have shown that the biological activity of N/OFQ is potentiated by a cocktail of peptidase inhibitors, whereas the potency of this compound is not significantly affected, indicating its increased resistance to enzymatic degradation.[1][2][3] This enhanced stability contributes to its longer-lasting effects observed in in vivo studies.[1][3][4]
Q2: What are the primary enzymes responsible for the degradation of nociceptin and its analogs?
A2: The primary enzymes identified in the metabolism of N/OFQ are metallopeptidases, specifically Aminopeptidase N (APN) and endopeptidase-24.15 .[5][6] Another study has also implicated endopeptidase-24.11 (Neprilysin) in the spinal metabolism of nociceptin.[7] These enzymes cleave the peptide at specific sites, leading to its inactivation.[5]
Q3: What are the initial signs of peptide degradation in my experiment?
A3: Signs of peptide degradation can include:
-
Reduced or inconsistent biological activity: This may manifest as a decrease in the expected pharmacological effect or a lack of dose-dependent response.
-
Poor reproducibility of results: High variability between replicate experiments can be a strong indicator of inconsistent peptide integrity.
-
Appearance of unexpected peaks in analytical assays: When analyzing your peptide solution using methods like HPLC or mass spectrometry, the presence of additional peaks suggests the formation of degradation products.
Q4: How should I store my this compound stock solutions to minimize degradation?
A4: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of solutions, refrigeration at 4°C is acceptable, but prolonged storage in solution at room temperature should be avoided.
Troubleshooting Guides
Issue 1: Diminished or No Biological Effect
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation by Proteases in Cell Culture Media or Biological Fluids | 1. Incorporate a broad-spectrum protease inhibitor cocktail into your experimental buffer or cell culture medium. 2. If the degrading proteases are known, use more specific inhibitors. For nociceptin analogs, consider inhibitors of aminopeptidase N (e.g., bestatin) and endopeptidase-24.15.[5][6] 3. Minimize the incubation time of the peptide in biological fluids where possible. 4. For cell-based assays, consider using serum-free media or heat-inactivated serum to reduce protease activity. |
| Adsorption to Labware | 1. Use low-protein-binding microplates and pipette tips. 2. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. |
| Incorrect Peptide Concentration | 1. Re-quantify the peptide concentration using a reliable method such as UV spectrophotometry at 280 nm (if the peptide contains aromatic residues) or a colorimetric peptide assay. 2. Ensure proper dissolution of the lyophilized peptide. Gentle vortexing or sonication may be required. |
| Oxidation of Susceptible Residues | 1. Prepare solutions in degassed buffers to minimize dissolved oxygen. 2. Avoid prolonged exposure of stock solutions to light and air. |
Issue 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Degradation Rates | 1. Standardize incubation times and temperatures across all experiments. 2. Ensure consistent concentrations of protease inhibitors are used in all relevant steps. 3. If using biological samples (e.g., serum, plasma), be aware of potential batch-to-batch variability in protease activity. |
| Repeated Freeze-Thaw Cycles of Peptide Stock | 1. Prepare single-use aliquots of your reconstituted peptide to avoid multiple freeze-thaw cycles. |
| Inconsistent Sample Handling | 1. Develop and strictly adhere to a standardized experimental protocol. 2. Ensure all personnel are trained on the protocol to minimize operator-dependent variability. |
Data Presentation
The following table summarizes the relative stability of this compound compared to the native N/OFQ based on available in vitro and in vivo data. While specific half-life values are not consistently reported across the literature, the qualitative difference in stability is well-documented.
| Peptide | Relative In Vitro Stability | Observed In Vivo Duration of Action | Key Findings |
| Nociceptin/Orphanin FQ (N/OFQ) | Less Stable | Shorter | Effects are potentiated by peptidase inhibitors, indicating susceptibility to degradation.[1][2] |
| This compound | More Stable | Longer-lasting | Effects are not significantly potentiated by peptidase inhibitors, suggesting enhanced metabolic stability.[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Peptide Stability
This protocol provides a general framework for assessing the stability of this compound in a biological matrix (e.g., serum, plasma, or cell culture supernatant).
Materials:
-
This compound
-
Biological matrix (e.g., rat plasma, CHO cell culture medium)
-
Protease inhibitor cocktail (optional)
-
Quenching solution (e.g., trifluoroacetic acid [TFA] or acetonitrile)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubate the peptide at a final concentration of 1-10 µM in the biological matrix at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding a quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation profile.
Protocol 2: Functional Assay in CHO-hNOP Cells
This protocol describes a functional assay to measure the effect of this compound on cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
Materials:
-
CHO-hNOP cells
-
Cell culture medium (e.g., DMEM/F12)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound
-
cAMP assay kit
Procedure:
-
Seed CHO-hNOP cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.
-
Incubate for the desired period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation can then be quantified.
Visualizations
NOP Receptor Signaling Pathway
References
- 1. Methods for the investigation of neuropeptide catabolism and stability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ metabolism: role of aminopeptidase and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of aminopeptidase N and endopeptidase 24.15 inhibitors potentiate behavioral effects mediated by nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of nociceptin (orphanin FQ) by mouse spinal cord synaptic membranes is triggered by endopeptidase-24.11: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intracerebral Delivery of Peptide Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with intracerebral delivery of peptide agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the intracerebral delivery of peptide agonists?
The main hurdles in delivering peptide agonists to the central nervous system (CNS) include:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that restricts the passage of most peptides from the bloodstream into the brain.[1][2][3][4]
-
Peptide Stability and Degradation: Peptides are susceptible to rapid degradation by peptidases present in the blood and brain tissue, leading to a short half-life.[2][3][5][6]
-
Limited Diffusion in Brain Parenchyma: Once in the brain, the diffusion of peptides through the dense brain tissue can be restricted, limiting their reach to target receptors.[7][8]
-
Inflammatory and Immune Responses: The injection procedure and the peptide or its vehicle can trigger local inflammation and an immune response, potentially affecting experimental outcomes.[9][10][11]
-
Off-Target Effects and Systemic Exposure: Even with direct intracerebral injection, there can be leakage into the systemic circulation, leading to peripheral side effects.[12][13]
Q2: How can I improve the stability of my peptide agonist in the brain?
Several strategies can be employed to enhance peptide stability:
-
Chemical Modifications:
-
Cyclization: Head-to-tail cyclization can make peptides more resistant to exopeptidases.[3]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can reduce susceptibility to enzymatic degradation.[14]
-
Pegylation: Attaching polyethylene glycol (PEG) chains can protect the peptide from degradation and increase its half-life.
-
-
Formulation with Protective Vehicles: Encapsulating the peptide in delivery systems like liposomes or hydrogels can shield it from enzymatic activity.[10][15]
-
Co-administration with Peptidase Inhibitors: While less common due to potential off-target effects, co-injection with broad-spectrum peptidase inhibitors can be considered.
Q3: What are the common side effects observed after intracerebral peptide administration?
Side effects can range from mild to severe and depend on the peptide, dose, and injection site. Common issues include:
-
Injection Site Reactions: Redness, swelling, and minor discomfort at the injection site are frequently reported.[13] These reactions are often transient.
-
Local Inflammation: The physical act of injection can cause localized inflammation and glial cell activation.[9][11]
-
Neurological Effects: Depending on the peptide's target and the brain region, you might observe behavioral changes, headaches, or dizziness.[13]
-
Systemic Side Effects: If the peptide leaks into the systemic circulation, it can cause peripheral effects such as changes in blood pressure or hormonal imbalances.
Troubleshooting Guides
Problem 1: Lack of Expected Pharmacological Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Assess peptide stability in brain homogenate ex vivo.[16] - Consider chemical modifications (e.g., cyclization, D-amino acid substitution) to enhance stability.[3][14] - Utilize a protective delivery vehicle like a hydrogel.[10] |
| Poor Diffusion from Injection Site | - Verify the injection coordinates using a dye like Evans blue in a pilot study. - Consider convection-enhanced delivery (CED) for broader distribution.[7] - Evaluate the apparent diffusion coefficient (ADC) of your peptide if possible, using techniques like magnetic resonance imaging (MRI).[8] |
| Incorrect Dosage | - Perform a dose-response study to determine the optimal concentration. - Be aware that high concentrations can sometimes lead to receptor desensitization or off-target effects. |
| Suboptimal Vehicle | - Ensure the peptide is soluble and stable in the chosen vehicle. - Test different vehicles (e.g., artificial cerebrospinal fluid, saline, hydrogel) to see which provides the best outcome.[10] |
| Rapid Clearance from the CNS | - Peptides can be cleared from the CSF into the systemic circulation.[12] - Consider continuous infusion via an osmotic pump for sustained delivery.[17] |
Problem 2: High Variability in Experimental Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Technique | - Ensure all researchers are using a standardized stereotaxic injection protocol. - Use a consistent injection rate and volume. - Allow the injection cannula to remain in place for a few minutes post-injection to minimize backflow. |
| Inflammatory Response to Injection | - The injection itself can induce an inflammatory response.[11] - Include a vehicle-only control group to assess the effects of the injection procedure. - Analyze tissue for markers of inflammation (e.g., Iba-1, GFAP) to quantify the inflammatory response.[11] |
| Animal Stress | - Acclimatize animals to handling and the experimental setup to reduce stress-induced variability. - Monitor for signs of stress, such as changes in body weight or fecal pellet output.[10][18] |
| Peptide Aggregation | - Visually inspect the peptide solution for any precipitation before injection. - Confirm the solubility of the peptide at the desired concentration and pH. |
Experimental Protocols
General Protocol for Intracerebral Stereotaxic Injection in Rodents
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).[19] Place the animal in a stereotaxic frame and ensure the head is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region based on stereotaxic coordinates from a rodent brain atlas.
-
Peptide Preparation: Dissolve the peptide agonist in a sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or saline) to the desired concentration.
-
Injection: Lower a microsyringe or cannula to the target coordinates. Infuse the peptide solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.
-
Post-Injection: Leave the needle in place for 5-10 minutes after the injection to allow for diffusion and prevent leakage up the injection tract. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.
This is a generalized protocol and should be adapted based on the specific peptide, target brain region, and animal model.
Visualizations
Caption: Workflow for intracerebral peptide agonist delivery.
Caption: Troubleshooting logic for lack of peptide effect.
Caption: Strategies to overcome the blood-brain barrier.
References
- 1. celerion.com [celerion.com]
- 2. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. mdpi.com [mdpi.com]
- 7. Agile Delivery of Protein Therapeutics to CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical applications of diffusion-weighted sequence in brain imaging: beyond stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracerebral Administration of a Novel Self-Assembling Peptide Hydrogel Is Safe and Supports Cell Proliferation in Experimental Intracerebral Haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroinflammation in Response to Intracerebral Injections of Different HMGB1 Redox Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drharpe.com [drharpe.com]
- 14. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. alzet.com [alzet.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of Anesthetic Administration on Rat Hypothalamus and Cerebral Cortex Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to [Arg14,Lys15]Nociceptin and Native Nociceptin/Orphanin FQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide [Arg14,Lys15]Nociceptin and the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The information presented is supported by experimental data to assist in evaluating their potential applications in research and drug development.
Introduction to Nociceptin/Orphanin FQ and its Analog
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin receptor (NOP), also known as the ORL-1 receptor.[1] The N/OFQ-NOP system is implicated in a variety of physiological processes, including pain modulation, learning, memory, and reward pathways.[2][3] Activation of the NOP receptor typically leads to anti-analgesic effects at the supraspinal level but can produce analgesia when administered spinally.[1][4]
This compound is a synthetic analog of N/OFQ, characterized by the substitution of Alanine at position 14 with Arginine and Asparagine at position 15 with Lysine. This modification has been shown to significantly enhance the peptide's potency and in vivo stability compared to the native form.[5] This guide will delve into the comparative pharmacology of these two peptides.
Quantitative Data Comparison
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound and native N/OFQ at the NOP receptor. The data is compiled from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Ligand | Assay Type | Preparation | Parameter | Value | Fold Difference (vs. N/OFQ) |
| N/OFQ | Receptor Binding | Human Recombinant NOP | IC50 | ~1 nM | - |
| This compound | Receptor Binding | Human Recombinant NOP | IC50 | 0.32 nM[6] | ~3x more potent |
| N/OFQ | [35S]GTPγS Binding | Human Recombinant NOP | EC50 | ~17 nM | - |
| This compound | [35S]GTPγS Binding | Human Recombinant NOP | EC50 | 1 nM[6] | 17x more potent |
| N/OFQ | Isolated Tissue (Mouse Vas Deferens) | Native NOP | pEC50 | - | - |
| This compound | Isolated Tissue (Mouse Vas Deferens) | Native NOP | pEC50 | - | 17-fold more potent |
| N/OFQ | Isolated Tissue (Rat Vas Deferens) | Native NOP | pEC50 | - | - |
| This compound | Isolated Tissue (Rat Vas Deferens) | Native NOP | pEC50 | - | 10-fold more potent |
| N/OFQ | Isolated Tissue (Guinea Pig Ileum) | Native NOP | pEC50 | - | - |
| This compound | Isolated Tissue (Guinea Pig Ileum) | Native NOP | pEC50 | - | ~5-fold more potent |
Table 2: In Vivo Potency
| Ligand | Assay Type | Species | Effect | Fold Difference (vs. N/OFQ) |
| This compound | Locomotor Activity Inhibition | Mouse | Mimics N/OFQ | ~30-fold more potent |
| This compound | Tail-Withdrawal Assay (Pronociceptive) | Mouse | Mimics N/OFQ | ~30-fold more potent |
Signaling Pathways
Both native N/OFQ and this compound exert their effects by activating the NOP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of the NOP receptor also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][7]
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare these peptides are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]N/OFQ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (native N/OFQ or this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing information on the potency (EC50) and efficacy (Emax) of the ligand.
Protocol:
-
Incubation: NOP receptor-expressing membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist (native N/OFQ or this compound).
-
G-protein Activation: Agonist binding to the NOP receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the Gi/o protein.
-
Termination and Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax are determined.
cAMP Accumulation Assay
This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP.
Protocol:
-
Cell Culture: Cells expressing the NOP receptor are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin (an adenylyl cyclase activator), in the presence of varying concentrations of the NOP receptor agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or assays based on fluorescence resonance energy transfer (FRET).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 of the agonist.
Conclusion
The available experimental data consistently demonstrate that this compound is a significantly more potent agonist at the NOP receptor compared to its native counterpart, N/OFQ. This enhanced potency is observed in both in vitro binding and functional assays, as well as in in vivo studies. The increased potency and longer duration of action in vivo suggest that this compound may have improved pharmacokinetic properties, making it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. Researchers and drug development professionals should consider the distinct pharmacological profiles of these two peptides when designing experiments and developing novel therapeutics targeting the NOP receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:236098-40-1 | Highly potent and selective NOP agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Synthetic NOP Receptor Agonists: [Arg14,Lys15]Nociceptin and Beyond
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance abuse disorders. Unlike classical opioid receptors, activation of the NOP receptor does not appear to be associated with the same degree of respiratory depression or abuse liability, making it an attractive avenue for the development of safer analgesics and other therapeutics. [Arg14,Lys15]Nociceptin, a potent and selective peptide agonist, has been instrumental in elucidating the physiological roles of the NOP receptor. This guide provides a comparative overview of this compound and other key synthetic NOP agonists, presenting key experimental data to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of NOP Agonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected synthetic NOP receptor agonists. These compounds range from highly selective peptide and non-peptide agonists to bifunctional agonists that also target the mu-opioid peptide (MOP) receptor.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NOP | MOP (μ) | KOP (κ) | DOP (δ) | Selectivity (NOP vs. MOP/KOP/DOP) |
| This compound | ~0.32[1] | ~280[1] | ~1500[1] | >10000[1] | Highly selective for NOP |
| SCH 221510 | 0.3 | 65 | 131 | 2854 | ~217-fold vs MOP, ~437-fold vs KOP, ~9500-fold vs DOP[2] |
| Cebranopadol | 0.9[3] | 0.7[3] | - | - | Dual NOP/MOP agonist |
| Ro 65-6570 | - | - | - | - | Full agonist with poor selectivity over other opioid receptors[1] |
| AT-121 | - | >100[4] | >100[4] | - | Bifunctional NOP/MOP partial agonist[4][5] |
Table 2: In Vitro Functional Activity (EC50/IC50, nM and Emax, %)
| Compound | Assay | NOP | MOP (μ) | KOP (κ) | DOP (δ) |
| This compound | GTPγS | EC50: ~1[1] | IC50: 280[1] | IC50: 1500[1] | IC50: >10000[1] |
| SCH 221510 | GTPγS | EC50: 12 | EC50: 693 | EC50: 683 | EC50: 8071 |
| Cebranopadol | Ca2+ mobilization | Potent full agonist at NOP and MOP[6] | - | - | - |
| Ro 65-6570 | cAMP Inhibition | Full agonist[1] | - | - | - |
| AT-121 | GTPγS | EC50: 35 (Partial Agonist)[4] | EC50: 20 (Partial Agonist)[4] | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and generalized workflows for common experimental assays used in their characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the NOP receptor.
-
Materials:
-
Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Nociceptin).
-
Non-specific binding control (e.g., unlabeled Nociceptin).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ligand.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in stimulating G protein activation via the NOP receptor.
-
Materials:
-
Cell membranes expressing the NOP receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add the test compound at various concentrations followed by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Objective: To determine the potency (IC50) of test compounds in inhibiting forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the NOP receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
-
Procedure:
-
Pre-incubate cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit.
-
The IC50 value, representing the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP accumulation, is determined.
-
In Vivo Analgesia Models
This test measures the spinal analgesic effects of a compound.
-
Objective: To assess the antinociceptive properties of a test compound in response to a thermal stimulus.
-
Apparatus: A tail-flick meter that applies a radiant heat source to the tail of a mouse or rat.
-
Procedure:
-
Administer the test compound to the animal (e.g., via intraperitoneal, subcutaneous, or oral route).
-
At a predetermined time after administration, place the animal in a restrainer, leaving the tail exposed.
-
Apply the radiant heat source to a specific portion of the tail.
-
Measure the latency (in seconds) for the animal to flick its tail away from the heat source.
-
A cut-off time is set to prevent tissue damage. An increase in tail-flick latency compared to vehicle-treated animals indicates an analgesic effect.[7][8]
-
This test evaluates the central analgesic effects of a compound.
-
Objective: To evaluate the response to a thermal pain stimulus.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[9]
-
Procedure:
-
Administer the test compound to the animal.
-
At a specific time post-administration, place the animal on the heated surface of the hot plate.
-
Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.[10][11]
-
A cut-off time is employed to avoid injury. An increased latency to respond indicates analgesia.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of novel ligands acting as NOP/opioid receptor agonists [sfera.unife.it]
- 7. Mouse tail flick test: Significance and symbolism [wisdomlib.org]
- 8. Tail-flick test [bio-protocol.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Cross-Species Efficacy of [Arg14,Lys15]Nociceptin: A Comparative Guide for Mouse and Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological efficacy of [Arg14,Lys15]Nociceptin, a potent Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in mouse and rat models. The information presented herein is intended to assist researchers in selecting the appropriate animal model and designing experiments for the study of NOP receptor-mediated effects.
Executive Summary
This compound is a synthetic analog of Nociceptin/Orphanin FQ that exhibits significantly higher potency and a longer duration of action compared to the endogenous ligand.[1] Available data from in vitro and in vivo studies indicate that while the NOP receptors in mice and rats are pharmacologically similar, the potency of this compound shows species-specific variations. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a clearer understanding of the cross-species pharmacology of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the potency of this compound in mouse and rat models. It is important to note that a direct comparison of binding affinities (Ki or IC50) in mouse versus rat tissues from the same study is not available in the current literature.
Table 1: In Vitro Potency of this compound in Isolated Tissues
| Species | Tissue | Potency Relative to Nociceptin/OFQ | Reference |
| Mouse | Vas Deferens | 17-fold more potent | [1] |
| Rat | Vas Deferens | 10-fold more potent | [1] |
Table 2: In Vivo Potency of this compound
| Species | Assay | Potency Relative to Nociceptin/OFQ | Reference |
| Mouse | Locomotor Activity | ~30-fold more potent | [1] |
| Mouse | Tail-Withdrawal Assay | ~30-fold more potent | [1] |
| Rat | Gastric Emptying, Colonic Propulsion, Gastric Acid Secretion | At least 10-fold more potent | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Electrically Stimulated Vas Deferens Assay (Mouse)
This protocol is adapted from studies investigating the inhibitory effects of NOP receptor agonists on smooth muscle contraction.
Objective: To determine the potency of this compound in inhibiting electrically induced contractions of the mouse vas deferens.
Materials:
-
Male mice
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Organ bath with platinum electrodes
-
Isotonic transducer
-
Stimulator
Procedure:
-
Euthanize a male mouse and dissect the vasa deferentia.
-
Suspend each vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Stimulate the tissue with electrical field stimulation (EFS) using single rectangular pulses of 1 ms duration at a frequency of 0.1 Hz, delivered at a supramaximal voltage.
-
Once a stable baseline of twitch responses is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the inhibition of the twitch response for each concentration until a maximal effect is observed.
-
Calculate the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximal effect) from the concentration-response curve.
In Vivo Locomotor Activity Assay (Mouse)
This protocol is based on methodologies used to assess the central effects of NOP receptor agonists on spontaneous movement.[3]
Objective: To evaluate the effect of intracerebroventricularly (i.c.v.) administered this compound on spontaneous locomotor activity in mice.
Materials:
-
Male mice with surgically implanted i.c.v. cannulae
-
This compound dissolved in sterile saline
-
Automated activity monitoring cages
-
Microsyringe for i.c.v. injections
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the desired dose of this compound or vehicle (saline) via the i.c.v. cannula in a volume of 1-5 µL.
-
Immediately after injection, place the mouse in the activity monitoring cage.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period, typically 30-60 minutes.
-
Analyze the data by comparing the activity counts between the drug-treated and vehicle-treated groups.
In Vivo Tail-Withdrawal Assay (Mouse)
This protocol is a common method for assessing nociceptive responses.[3]
Objective: To determine the effect of i.c.v. administered this compound on the thermal pain threshold in mice.
Materials:
-
Male mice with surgically implanted i.c.v. cannulae
-
This compound dissolved in sterile saline
-
Tail-flick apparatus with a radiant heat source or a warm water bath (typically 48-52°C)
-
Microsyringe for i.c.v. injections
Procedure:
-
Gently restrain the mouse and establish a baseline tail-withdrawal latency by applying the heat source to the distal portion of the tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Administer the desired dose of this compound or vehicle (saline) via the i.c.v. cannula.
-
Measure the tail-withdrawal latency at several time points after the injection (e.g., 15, 30, 60, and 120 minutes).
-
The data are typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NOP receptor upon activation by this compound.
Experimental Workflow for In Vivo Studies
Caption: Generalized experimental workflow for in vivo comparison of this compound in mice and rats.
Logical Relationship of Potency Findings
Caption: Summary of the relative potency of this compound compared to Nociceptin (NC).
Discussion and Conclusion
The available evidence consistently demonstrates that this compound is a highly potent NOP receptor agonist in both mouse and rat models, significantly exceeding the potency of the endogenous ligand Nociceptin/OFQ. In vitro studies in vas deferens preparations show a greater potency enhancement in mice (17-fold) compared to rats (10-fold).[1] In vivo, the compound is remarkably potent in mice, with an approximately 30-fold increase in potency for central effects on locomotion and nociception.[1] While direct comparative in vivo data for these specific endpoints in rats are lacking, studies on gastrointestinal function in rats also confirm a potent effect, with at least a 10-fold increase in potency over the native peptide.[2]
The enhanced potency of this compound is likely attributable to a combination of factors, including potentially increased binding affinity for the NOP receptor and greater metabolic stability. Evidence for the latter is provided by the observation that peptidase inhibitors do not significantly alter its potency in the rat vas deferens, in contrast to their effect on Nociceptin/OFQ.[1]
Gaps in the Literature and Future Directions: A direct, head-to-head comparison of this compound's binding affinity and in vivo efficacy for the same behavioral endpoints in both mice and rats is a notable gap in the current literature. Such studies would be invaluable for a more precise understanding of the subtle species-specific differences in the pharmacology of this potent NOP receptor agonist. Future research should aim to:
-
Conduct competitive radioligand binding assays using brain tissue from both mice and rats to determine and directly compare the Ki or IC50 values of this compound.
-
Perform in vivo dose-response studies in rats for locomotor activity and thermal nociception using the same route of administration and experimental conditions as those reported for mice.
References
- 1. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of [Arg14, Lys15] nociceptin/orphanin FQ, a highly potent agonist of the NOP receptor, on in vitro and in vivo gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Arg14,Lys15]Nociceptin and UFP-101 Potency at the Nociceptin/Orphanin FQ Receptor
In the landscape of nociceptin/orphanin FQ (NOP) receptor research, the peptide analogs [Arg14,Lys15]Nociceptin and UFP-101 stand out as critical tools for elucidating the physiological and pathological roles of this system. While both are potent ligands for the NOP receptor, they possess opposing pharmacological activities. This compound is a highly potent and selective full agonist, whereas UFP-101 is a potent, selective, and competitive antagonist. This guide provides an objective comparison of their potency, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the potency of this compound and UFP-101 from various in vitro assays.
Table 1: Receptor Binding Affinity
| Compound | Preparation | Radioligand | Affinity (pKi) | Selectivity | Reference |
| This compound | HEK-293 cells expressing human NOP receptor | Not Specified | Not Specified | 17-fold more potent than N/OFQ | [1] |
| Not Specified | Not Specified | IC50 = 0.32 nM | >875-fold over μ, δ, and κ opioid receptors | [2][3] | |
| UFP-101 | CHO cells expressing human NOP receptor | [3H]N/OFQ | 10.14 ± 0.09 | >3000-fold over classical opioid receptors | [4][5] |
| CHO cells expressing human NOP receptor | Not Specified | 10.2 | >3000-fold over classical opioid receptors | [1][5] |
Table 2: Functional Activity
| Compound | Assay | Preparation | Potency (pEC50 / pA2) | Efficacy | Reference |
| This compound | GTPγS Binding | CHO cells expressing human NOP receptor | 9.12 ± 0.11 | Full Agonist | [4] |
| Isolated Tissues (rat, guinea-pig, mouse) | Not Specified | 5 to 20-fold more potent than N/OFQ | Full Agonist | [1] | |
| UFP-101 | GTPγS Binding | CHO cells expressing human NOP receptor | 9.1 (pA2) | Antagonist | [1][5] |
| cAMP Accumulation | CHO cells expressing human NOP receptor | 7.1 (pA2) | Antagonist | [1][5] | |
| Isolated Peripheral Tissues | Mouse, rat, and guinea-pig | 7.3 - 7.7 (pA2) | Antagonist | [1][5] |
Experimental Protocols: Methodologies for Potency Determination
The data presented above are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments.
1. Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured to confluence. The cells are then harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the resulting supernatant is centrifuged at high speed to pellet the cell membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane suspension is incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]UFP-101 or [3H]N/OFQ) and varying concentrations of the unlabeled competitor ligand (this compound or UFP-101). The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold assay buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
-
Membrane Preparation: Membranes from CHO-hNOP cells are prepared as described for the radioligand binding assay.
-
Assay Components: The assay mixture contains the cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of the test compound (this compound or UFP-101). For antagonist testing, a fixed concentration of a NOP receptor agonist is also included.
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for a specific time (e.g., 60 minutes).
-
Separation and Detection: The assay is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: For agonists, the data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal effect) and the Emax (maximal effect). For antagonists, the ability of the compound to shift the dose-response curve of an agonist to the right is measured, and the pA2 value (a measure of antagonist potency) is calculated using a Schild plot analysis.[4]
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: NOP Receptor Signaling Pathway.
Experimental Workflow for Potency Determination
Caption: Experimental Workflow for Potency Determination.
References
- 1. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Arg14,Lys15]-Nociceptin | CAS 236098-40-1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Opioid Properties of N/OFQ System Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Nociceptin/Orphanin FQ (N/OFQ) system, and its cognate receptor (NOP), has emerged as a significant modulator of opioid signaling, presenting a promising avenue for the development of novel therapeutics with reduced opioid-related side effects. This guide provides a comparative analysis of the anti-opioid properties of N/OFQ system activation, supported by experimental data, and contrasts it with other anti-opioid systems.
I. Comparative Analysis of Anti-Opioid Effects
Activation of the N/OFQ system has been shown to counteract several key effects of opioid agonists, including analgesia, reward, and the development of tolerance and dependence. The following tables summarize the quantitative data from key preclinical studies demonstrating these anti-opioid properties.
Attenuation of Opioid-Induced Analgesia
The N/OFQ system has been demonstrated to reverse the analgesic effects of opioids. A common method to assess this is the tail-flick test, where an increase in the latency to remove the tail from a heat source indicates analgesia.
| Treatment Group | Agonist/Dose | N/OFQ Dose (i.c.v.) | Mean Tail-Flick Latency (seconds) ± SEM | Percentage Reversal of Analgesia | Reference |
| Saline + Saline | - | - | 18.2 ± 0.5 | N/A | [1] |
| Saline + N/OFQ | - | 18 µg | 17.6 ± 0.6 | N/A | [1] |
| Morphine + Saline | Morphine (8 mg/kg, s.c.) | - | 30.5 ± 1.2 | N/A | [1] |
| Morphine + N/OFQ | Morphine (8 mg/kg, s.c.) | 18 µg | 20.1 ± 0.9 | ~86% | [1] |
| Spiradoline + Saline | Spiradoline (80 mg/kg, s.c.) | - | 28.9 ± 1.5 | N/A | [1] |
| Spiradoline + N/OFQ | Spiradoline (80 mg/kg, s.c.) | 18 µg | 19.5 ± 1.1 | ~85% | [1] |
*p<0.01 compared to the opioid + saline group. Data indicates a significant reversal of both mu- and kappa-opioid receptor-mediated analgesia by N/OFQ.[1]
Attenuation of Opioid-Induced Reward
The rewarding properties of opioids can be assessed using the Conditioned Place Preference (CPP) paradigm. In this test, a preference for the environment paired with the drug indicates a rewarding effect.
| Treatment Group | Conditioning Drug/Dose | N/OFQ System Activator/Dose | Time in Drug-Paired Chamber (seconds) ± SEM | Percentage Reduction in Preference | Reference |
| Saline | Saline | - | 259.1 ± 25.3 | N/A | [2] |
| Morphine | Morphine (10 mg/kg, s.c.) | - | 375.1 ± 30.3 | N/A | [2] |
| Morphine + AT-312 | Morphine (7.5 mg/kg, s.c.) | AT-312 (3 mg/kg, i.p.) | Significantly reduced vs. Morphine alone | Not explicitly quantified | [3] |
| Cocaine + AT-312 | Cocaine (15 mg/kg, i.p.) | AT-312 (3 mg/kg, i.p.) | Significantly reduced vs. Cocaine alone | Not explicitly quantified | [3] |
While direct quantitative data on the reversal of morphine CPP by N/OFQ itself is limited in the readily available literature, studies with selective NOP receptor agonists like AT-312 demonstrate a significant reduction in the rewarding effects of morphine and cocaine.[3] This suggests a key role for the N/OFQ system in modulating opioid reward.
Attenuation of Opioid Withdrawal Symptoms
The N/OFQ system has also been implicated in the modulation of opioid withdrawal. The severity of withdrawal can be quantified by observing specific behaviors such as wet-dog shakes, jumping, and weight loss after the administration of an opioid antagonist like naloxone in opioid-dependent animals.
| Withdrawal Sign | Morphine-Dependent + Vehicle | Morphine-Dependent + N/OFQ (15-20 µg, i.c.v.) | Percentage Reduction in Withdrawal Signs | Reference |
| Wet-Dog Shakes | ~15 shakes/30 min | Significant inhibition | Not explicitly quantified | [4] |
| Other somatic signs | Present | Significant inhibition | Not explicitly quantified | [4] |
Intraventricular injections of N/OFQ have been shown to cause a significant inhibition of naloxone-precipitated withdrawal signs in morphine-dependent rats.[4]
II. Comparison with Alternative Anti-Opioid Systems
Other neuropeptide systems, such as Cholecystokinin (CCK) and Neuropeptide FF (NPFF), also exhibit anti-opioid properties.
| System | Mechanism of Anti-Opioid Action | Effect on Opioid Analgesia | Effect on Opioid Reward | Key Receptor(s) |
| N/OFQ | Functional antagonism at the cellular and systems level.[5] | Attenuates supraspinal analgesia.[6] | Blocks acquisition of CPP to opioids.[7] | NOP |
| CCK | Acts as a physiological antagonist to the endogenous opioid system.[8] | Attenuates opioid analgesia. | Blocks the acquisition and potentiates the expression of morphine-induced CPP. | CCK1R, CCK2R |
| NPFF | Modulates opioid receptor function and signaling. | Attenuates supraspinal morphine analgesia. | Blocks the acquisition of morphine CPP. | NPFF1R, NPFF2R |
III. Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats
This procedure allows for the direct administration of substances into the cerebral ventricles of the brain.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and microsyringe
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Locate bregma and lambda and ensure the skull is level.
-
Using predetermined coordinates from a rat brain atlas (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a small hole through the skull.
-
Lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface) into the lateral ventricle.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for several days before injections.
-
For injection, remove the dummy cannula and connect the injection cannula (attached to a microsyringe and pump) to the guide cannula.
-
Infuse the desired volume of solution at a slow, controlled rate (e.g., 1 µL/min).
-
After injection, leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.
Tail-Flick Test for Analgesia
This test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainer
Procedure:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the heat source of the analgesia meter.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat flicks its tail away from the heat.
-
Record the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer the test compounds (e.g., opioid, N/OFQ agonist) and measure the tail-flick latency at predetermined time points after administration.
Conditioned Place Preference (CPP) for Reward
This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software.
Procedure:
-
Pre-conditioning (Baseline): On day 1, place the rat in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning:
-
On alternate days (e.g., days 2, 4, 6), administer the drug (e.g., morphine) and confine the rat to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the intervening days (e.g., days 3, 5, 7), administer the vehicle (saline) and confine the rat to the opposite outer chamber for the same duration.
-
To test the effect of an N/OFQ agonist, it can be co-administered with the opioid during the conditioning phase.
-
-
Post-conditioning (Test): On day 8, place the rat in the central chamber and allow it to freely explore all three chambers without any drug administration. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
Assessment of Naloxone-Precipitated Opioid Withdrawal
This procedure is used to quantify the physical signs of withdrawal in opioid-dependent animals.
Materials:
-
Observation chambers
-
Video recording equipment
-
Opioid agonist (e.g., morphine)
-
Opioid antagonist (e.g., naloxone)
Procedure:
-
Induction of Dependence: Make rats dependent on an opioid by repeated injections of increasing doses of morphine over several days.
-
Precipitation of Withdrawal: On the test day, administer a challenge dose of naloxone to the morphine-dependent rats.
-
Observation: Immediately after naloxone injection, place the rat in an observation chamber and record its behavior for a set period (e.g., 30 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, scores the frequency and/or duration of specific withdrawal signs, such as:
-
Wet-dog shakes
-
Jumping
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
Weight loss can also be measured before and after naloxone administration.
-
-
To test the effect of an N/OFQ agonist, it can be administered prior to the naloxone challenge.
IV. Signaling Pathways and Experimental Workflows
N/OFQ Signaling Pathway
Activation of the NOP receptor by N/OFQ primarily couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Caption: N/OFQ signaling pathway.
Experimental Workflow for Validating Anti-Opioid Properties
The following diagram illustrates a typical workflow for investigating the anti-opioid effects of a compound targeting the N/OFQ system.
Caption: Experimental workflow.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ blocks the antinociception induced by mu, kappa and delta opioid agonists on the cold water tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 7. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
